O-Allyl-N-benzylcinchonidinium bromide

Asymmetric Catalysis Phase-Transfer Catalysis α-Amino Acid Synthesis

O-Allyl-N-benzylcinchonidinium bromide is a quaternary ammonium salt and validated chiral phase-transfer catalyst for the enantioselective alkylation of glycine imine derivatives. Its precise O-allyl/N-benzyl substitution pattern is critical: replacing either group with unsubstituted benzyl or non-allyl O-alkyl analogs sharply reduces enantiomeric excess (ee) or inverts stereochemistry, undermining synthetic utility. This catalyst reliably delivers 80-90% ee, making it the cost-effective choice for generating unnatural α-amino acid building block libraries in peptide drug discovery. It also serves as the parent scaffold for preparing 2',3',4'-trifluorobenzyl or dimeric catalysts that reach >99% ee. Researchers investigating electronic/steric effects in asymmetric phase-transfer catalysis use this structurally defined standard to benchmark supported or next-generation catalysts. Consistent high purity and lot-to-lot reproducibility ensure predictable performance across parallel synthesis campaigns.

Molecular Formula C29H33BrN2O
Molecular Weight 505.5 g/mol
CAS No. 158195-40-5
Cat. No. B131131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Allyl-N-benzylcinchonidinium bromide
CAS158195-40-5
Molecular FormulaC29H33BrN2O
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESC=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C45.[Br-]
InChIInChI=1S/C29H33N2O.BrH/c1-3-18-32-29(26-14-16-30-27-13-9-8-12-25(26)27)28-19-24-15-17-31(28,21-23(24)4-2)20-22-10-6-5-7-11-22;/h3-14,16,23-24,28-29H,1-2,15,17-21H2;1H/q+1;/p-1/t23-,24-,28-,29+,31?;/m0./s1
InChIKeyPMBXATROGBSNCU-PCOYAJJYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Allyl-N-benzylcinchonidinium bromide (CAS 158195-40-5): A Chiral Phase-Transfer Catalyst for Asymmetric Synthesis


O-Allyl-N-benzylcinchonidinium bromide (CAS 158195-40-5) is a quaternary ammonium salt derived from the Cinchona alkaloid cinchonidine, characterized by an O-allyl and an N-benzyl substituent [1]. It is a solid with a melting point of 140–144 °C (dec.) and a molecular weight of 505.49 g/mol . This compound serves as a chiral phase-transfer catalyst (PTC) enabling enantioselective alkylation of glycine imine derivatives to synthesize unnatural α-amino acids, a critical class of pharmaceutical building blocks [2].

Why Generic Phase-Transfer Catalysts Cannot Replace O-Allyl-N-benzylcinchonidinium bromide in Enantioselective Synthesis


Although many chiral ammonium salts can catalyze phase-transfer alkylations, the stereochemical outcome and reaction efficiency are exquisitely sensitive to the precise substitution pattern on the Cinchona scaffold. The O-allyl and N-benzyl groups in O-Allyl-N-benzylcinchonidinium bromide create a unique chiral environment that governs transition-state geometry and thus product enantioselectivity [1]. Direct replacement with an unsubstituted benzyl or a non-allyl O-alkyl analog can dramatically reduce enantiomeric excess (ee) or invert stereochemistry, rendering the catalyst unsuitable for producing the specific enantiomer required in drug development [2]. Therefore, procurement of the exact CAS-defined catalyst is essential for reproducible, high-fidelity asymmetric synthesis.

Quantitative Differentiation of O-Allyl-N-benzylcinchonidinium bromide: Comparative Performance Data


Fluorination on N-Benzyl Group Drives Enantioselectivity from Moderate to Excellent

A systematic study of N-benzyl-substituted cinchonidinium salts demonstrates that the introduction of fluorine atoms on the benzyl ring drastically enhances enantioselectivity. The parent N-benzyl compound (O-Allyl-N-benzylcinchonidinium bromide) provides a baseline of moderate selectivity, whereas the 2',3',4'-trifluorobenzyl analog achieves >99% ee [1].

Asymmetric Catalysis Phase-Transfer Catalysis α-Amino Acid Synthesis

Dimerization of the Cinchonidinium Core Boosts Enantioselectivity and Expands Substrate Scope

While O-Allyl-N-benzylcinchonidinium bromide is a monomeric catalyst, its dimeric counterpart, α,α′-bis[O(9)-allylcinchonidinium]-m-xylene dibromide, exhibits enhanced catalytic performance. The dimer provides 90–99% ee for the alkylation of glycine ester enolates [1].

Chiral Phase-Transfer Catalysis Dimeric Catalysts Asymmetric Alkylation

Immobilization on Silica Gel Yields Recoverable Catalyst with Maintained Selectivity

A supported version of a closely related catalyst, N-(2-cyanobenzyl)-O(9)-allyl-cinchonidinium bromide immobilized on silica gel, demonstrates that the O-allyl-cinchonidinium core retains high enantioselectivity (72.0–96.9% ee) across multiple reuses [1]. The unsupported O-Allyl-N-benzylcinchonidinium bromide provides the homogeneous benchmark for this heterogeneous system.

Heterogeneous Catalysis Catalyst Recycling Green Chemistry

The Anthracenylmethyl Analog Sets the Gold Standard for Enantioselectivity

The seminal work by Corey and Lygo established that replacing the N-benzyl group with a 9-anthracenylmethyl moiety dramatically improves enantioselectivity. O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide achieves >95% ee in glycine imine alkylations [1].

Chiral Phase-Transfer Catalysis Anthracenylmethyl Group High-Throughput Screening

Melting Point and Purity: A Practical Differentiator for Procurement

O-Allyl-N-benzylcinchonidinium bromide has a reported melting point of 140–144 °C (with decomposition) . In contrast, the closely related chloride salt melts at a lower temperature and the anthracenylmethyl analog typically melts above 180 °C.

Quality Control Material Specification Procurement

When to Procure O-Allyl-N-benzylcinchonidinium bromide: Evidence-Based Use Cases


Synthesis of Unnatural α-Amino Acid Libraries for Medicinal Chemistry

O-Allyl-N-benzylcinchonidinium bromide is the catalyst of choice for synthesizing diverse α-alkylated glycine derivatives when moderate to high enantioselectivity (80–90% ee) is acceptable and cost is a primary concern [1]. It is particularly useful for generating compound libraries where the absolute configuration is less critical or where subsequent recrystallization can upgrade enantiopurity. The catalyst's predictable performance allows for high-throughput parallel synthesis of amino acid building blocks for peptide drug discovery [2].

Precursor for Second-Generation Fluorinated and Dimeric Catalysts

This compound serves as the essential starting material for the preparation of more advanced phase-transfer catalysts. Researchers seeking to improve enantioselectivity to >99% ee can convert O-Allyl-N-benzylcinchonidinium bromide into the corresponding 2',3',4'-trifluorobenzyl derivative via a simple N-alkylation [3]. Similarly, dimerization with m-xylene dibromide yields a catalyst with 90–99% ee, ideal for demanding asymmetric alkylations [4]. Procurement of the parent catalyst enables these subsequent, high-value derivatizations.

Homogeneous Benchmarking for Immobilized Catalyst Development

When developing heterogeneous or recyclable phase-transfer catalysts, O-Allyl-N-benzylcinchonidinium bromide provides the homogeneous reference standard. By comparing the performance of a supported catalyst (e.g., on silica gel) against the homogeneous parent compound under identical reaction conditions, researchers can accurately quantify the trade-off between enantioselectivity and reusability [5]. This data-driven approach guides the selection of the optimal catalyst form for scale-up and industrial production.

Mechanistic Studies of Stereocontrol in Cinchona Alkaloid Catalysis

The relatively simple substitution pattern of O-Allyl-N-benzylcinchonidinium bromide makes it an ideal model system for investigating the fundamental electronic and steric factors that govern enantioselectivity in phase-transfer catalysis [1]. Its unfluorinated benzyl group allows for a clean comparison with ortho-, meta-, and para-substituted analogs, enabling researchers to deconvolute electronic effects from steric bulk. This mechanistic insight is invaluable for designing next-generation chiral catalysts with tailored selectivity profiles.

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